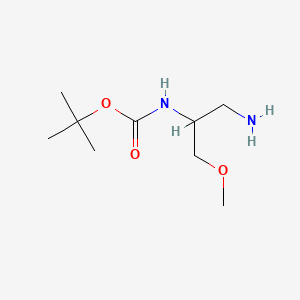

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a chemical compound with the following properties:

- IUPAC Name : tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate.

- Molecular Formula : C9H20N2O3.

- Molecular Weight : 204.27 g/mol.

- Physical Form : Colorless to yellow sticky oil to semi-solid.

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butylamine with 2-amino-1-(methoxymethyl)ethanol. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

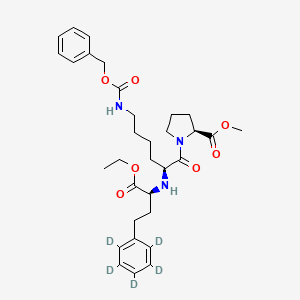

Molecular Structure Analysis

The molecular structure consists of a tert-butyl group attached to a carbamate functional group via an aminoethyl linker. The methoxymethyl moiety adds further complexity to the structure.

Chemical Reactions Analysis

Tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Its reactivity depends on the specific reaction conditions.

Physical And Chemical Properties Analysis

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone) but sparingly soluble in water.

- Melting Point : Not well-documented.

- Boiling Point : Not well-documented.

- Stability : Sensitive to moisture and heat.

- Purity : Available in 95% purity.

科学研究应用

Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This research established a rapid synthetic method for this compound, demonstrating its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Precursor for Foldamer Study : The compound acts as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization, showing its significance in advanced organic chemistry and molecular design (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Chemosensor Development : A rhodamine-based compound related to tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate was developed as a dual chemosensor for Zn2+ and Al3+ ions. This showcases its application in analytical chemistry for detecting specific metal ions (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in synthetic organic chemistry. This includes its use in synthesizing carbamate derivatives and studying their molecular structures (Bai & Wang, 2014).

Synthesis of Polyamides and Polyamines : This compound is involved in the synthesis of penta-N-protected polyamides and polyamines, highlighting its role in the creation of complex organic molecules (Pak & Hesse, 1998).

Synthesis of Amino Acids and Related Derivatives : It plays a role in the synthesis of β-amino acids, showcasing its application in developing novel amino acid derivatives (Lakner, Chu, Negrete, & Konopelski, 2003).

安全和危害

- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).

- Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with skin, eyes, and clothing.

- Storage : Store at 2-8°C.

未来方向

Further research is necessary to explore the compound’s potential applications, biological activity, and pharmacological relevance. Investigating its interactions with specific enzymes or receptors could provide valuable insights.

Please note that this analysis is based on available data, and additional research may yield more detailed information. For specific studies and references, consider consulting relevant scientific literature12.

属性

IUPAC Name |

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNSCBRYGWVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。